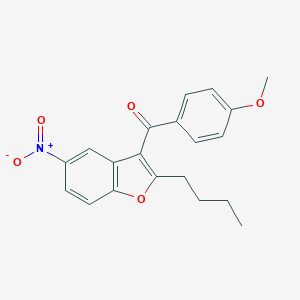

(2-丁基-5-硝基苯并呋喃-3-基)(4-甲氧基苯基)甲苯酮

描述

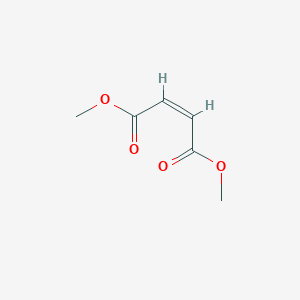

- (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound with several applications in pharmaceutical and biochemical research. It is known for its role as an intermediate in the synthesis of various drugs and compounds.

Synthesis Analysis

- A practical synthesis approach involves converting commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which upon further acylation and deprotection of the methyl group gives the desired compound (Raja Gopal et al., 2012).

- Another method includes microwave-assisted synthesis using a Pd-Cu catalyzed Sonogashira coupling reaction, which is efficient and rapid, reducing synthesis time and effort (Parmar et al., 2018).

Molecular Structure Analysis

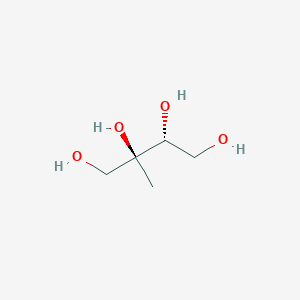

- The molecular structure has been characterized spectroscopically and through X-ray diffraction studies in various researches. These analyses provide insights into the compound's crystal and molecular structure, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

- This compound is involved in various chemical reactions, including bromination, nitration, and oxidation processes, as demonstrated in studies of related benzofuran derivatives (Hishmat & Rahman, 1973).

- Its reactivity and interaction with other molecules can be analyzed using computational methods like density functional theory (DFT), providing insights into its chemical properties (Shahana & Yardily, 2020).

科学研究应用

合成和药学应用

- 该化合物已参与各种药物制剂的合成。例如,一项研究探讨了相关化合物的合成和抗雌激素活性,证明了它们对大鼠和小鼠的口服和皮下给药均具有有效的抗雌激素活性。这表明在针对雌激素受体的治疗中具有潜在的应用 (琼斯等人,1979 年)。

选择性雌激素受体调节剂 (SERMs) 的开发

- 另一项研究重点关注新型、高效的选择性雌激素受体调节剂 (SERMs) 的发现和合成。这些化合物(包括所述化合物的变体)在骨组织和血清脂质上显示出有希望的雌激素激动剂样作用,同时在乳腺和子宫中显示出有效的雌激素拮抗剂特性,表明潜在的治疗应用 (帕尔科维茨等人,1997 年)。

成像中的放射化学应用

- 开发了一种相关化合物作为脑组胺亚型 3 (H3) 受体的放射性配体,用于正电子发射断层扫描 (PET)。该研究强调了其作为候选 PET 放射性配体的有利特性,包括高脑摄取和高比例的 H3 受体特异性信号,表明在神经影像学中的潜在应用 (包等人,2012 年)。

抗炎和胃保护研究

- 一项涉及合成与该化合物相关的 1,3-二芳基丙烯-1-酮(查耳酮)的研究揭示了显著的抗炎和胃保护活性。这些发现表明在治疗炎症和胃溃疡中具有潜在的应用 (奥昆罗博等人,2006 年)。

神经保护活性

- 与该化合物相关的抗氧化剂 8-烷基氨基-1,4-苯并恶嗪的研究表明,这些化合物防止了缺氧引起星形胶质细胞中 ATP 水平下降,并且是脑损伤模型中的强效神经保护剂。这表明在神经保护和治疗脑瘫等疾病中具有潜在的应用 (拉格龙等人,2001 年)。

安全和危害

作用机制

Target of Action

The compound, also known as “2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran”, is a key intermediate in the preparation of anti-arrhythmic drugs . .

Mode of Action

It is known to be a key intermediate in the synthesis of anti-arrhythmic drugs . Anti-arrhythmic drugs typically work by altering the electrical conduction system of the heart to slow the rapid heart rate associated with arrhythmias.

Biochemical Pathways

This compound then undergoes Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group .

Result of Action

As a key intermediate in the synthesis of anti-arrhythmic drugs, it likely contributes to the overall therapeutic effects of these drugs, which include slowing the heart rate and restoring normal heart rhythm .

属性

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYALRXZJYXWYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626718 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | |

CAS RN |

141627-42-1 | |

| Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。